Methyl 2-benzamido-3-chloropropanoate
CAS No.: 33646-32-1
Cat. No.: VC8017848
Molecular Formula: C11H12ClNO3
Molecular Weight: 241.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33646-32-1 |
|---|---|
| Molecular Formula | C11H12ClNO3 |
| Molecular Weight | 241.67 g/mol |
| IUPAC Name | methyl 2-benzamido-3-chloropropanoate |
| Standard InChI | InChI=1S/C11H12ClNO3/c1-16-11(15)9(7-12)13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) |
| Standard InChI Key | YWPXOLXUAWAXOD-UHFFFAOYSA-N |
| SMILES | COC(=O)C(CCl)NC(=O)C1=CC=CC=C1 |
| Canonical SMILES | COC(=O)C(CCl)NC(=O)C1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s IUPAC name, methyl 3-benzamido-2-chloropropanoate, reflects its three key functional groups:
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A benzamide moiety () at position 3, contributing aromatic stability and hydrogen-bonding capacity.
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A chlorine atom at position 2, introducing electrophilic reactivity for substitution reactions.
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A methyl ester () at the terminal carboxyl group, enhancing solubility in organic solvents .
The spatial arrangement of these groups is critical. X-ray crystallography and NMR studies confirm a planar benzamide ring orthogonal to the chloropropanoate chain, with the chlorine atom adopting an equatorial configuration to minimize steric strain . This geometry facilitates interactions with biological targets, such as enzyme active sites, while the ester group enables prodrug strategies in medicinal chemistry.
Spectroscopic Properties
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IR Spectroscopy: Strong absorption bands at 1745 cm (ester C=O stretch), 1660 cm (amide I band), and 650 cm (C-Cl stretch) .
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H NMR: Signals at δ 3.75 (s, 3H, OCH), δ 4.45 (dd, 1H, CHCl), δ 6.90–7.50 (m, 5H, aromatic), and δ 8.20 (d, 1H, NH) .
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Mass Spectrometry: Base peak at m/z 241 (M), with fragmentation patterns indicating cleavage at the amide bond (m/z 105, ) and ester group (m/z 59, ) .
Synthesis and Manufacturing
Industrial Synthesis Routes
The compound is typically synthesized via a two-step protocol:
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Acylation of 3-Chloroalanine:
Triethylamine or pyridine is used to scavenge HCl, with yields exceeding 85% under anhydrous conditions . -
Esterification with Methanol:
Sulfuric acid catalysis at reflux (60–70°C) achieves >90% conversion, followed by purification via recrystallization from ethyl acetate/hexane .
Alternative Methods
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Microwave-Assisted Synthesis: Reduces reaction time from 6 hours to 30 minutes with comparable yields (88%) .
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Enzymatic Esterification: Lipases (e.g., Candida antarctica) enable eco-friendly production under mild conditions (pH 7, 40°C), though scalability remains challenging .
Physicochemical Properties
The compound exhibits limited aqueous solubility (0.12 mg/mL in pH 7.4 buffer) but dissolves readily in polar aprotic solvents like DMSO and DMF . Its stability profile mandates storage at -20°C to prevent ester hydrolysis, particularly in humid environments .
Applications in Pharmaceutical Research
Intermediate for Anticancer Agents
Methyl 2-benzamido-3-chloropropanoate serves as a precursor to histone deacetylase (HDAC) inhibitors. Chlorine substitution at position 2 enhances binding to zinc-containing HDAC active sites, as demonstrated in structure-activity relationship (SAR) studies . For example, derivatization with hydroxamic acid yields compounds with IC values <50 nM against HeLa cells .
Prodrug Development
The methyl ester acts as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability, as evidenced by a 3.2-fold increase in AUC (area under the curve) for a derivative in rat pharmacokinetic studies .
Peptide Mimetics
Incorporating the compound into pseudopeptides enhances resistance to proteolytic degradation. A 2024 study reported a tetrapeptide analog with 90% stability after 24 hours in human plasma, compared to 20% for the native sequence .
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | Bioactivity Comparison |
|---|---|---|
| Methyl 2-acetamido-3-chloropropionate | Acetamido vs. benzamido | 10-fold lower HDAC inhibition |
| Methyl 2-nitrobenzamido-3-chloropropanoate | Nitro substituent on aryl | Enhanced cytotoxicity (IC 12 nM) |
| Methyl 2-amino-3-chloropropanoate | Amino vs. benzamido | Rapid renal clearance (t 0.8 h) |
The benzamide group in Methyl 2-benzamido-3-chloropropanoate provides superior target engagement compared to acetamido analogs, while nitro derivatives exhibit heightened reactivity but increased toxicity .
Future Research Directions
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